molecular formula C25H22FNO4 B2469771 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid CAS No. 2230799-27-4

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid

Cat. No.: B2469771
CAS No.: 2230799-27-4
M. Wt: 419.452
InChI Key: ZWBBDBHMAPCFDZ-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups .

Scientific Research Applications

Synthesis and Material Science

The compound is extensively used in the field of synthesis and material science. The preparation of new N-Fmoc-protected (Fmoc=[(9H-fluoren-9-yl)methoxy]carbonyl) β2-homoamino acids for solid-phase syntheses of β-peptides is a significant advancement. The diastereoselective amidomethylation process involved in the preparation underscores the compound's utility in creating novel amino acids with proteinogenic side chains. This process exhibits high diastereoselectivities and yields, marking its importance in large-scale preparation for β-peptides synthesis. Full characterization of the Fmoc-amino acids and all intermediate compounds ensures a thorough understanding of the material's properties in various applications (Šebesta & Seebach, 2003).

Furthermore, the synthesis of oligomers derived from amide-linked neuraminic acid analogues demonstrates the versatility of fluorenylmethoxycarbonyl-protected sugar amino acids. The efficient incorporation of these monomer units into solid-phase synthesis highlights the compound's potential in creating varied oligomer lengths, offering substantial contributions to the field of polymer chemistry (Gregar & Gervay-Hague, 2004).

Fluorescent Labeling and Imaging

The compound's role extends to fluorescent labeling and imaging, as evidenced by the creation of 6-MOQ-NH2 for carboxylic acids determination. The compound's strong fluorescence, stability against light and heat, and high molar absorptivity and fluorescence quantum yield make it an excellent candidate for biomedical analysis and imaging. This innovation opens avenues for novel fluorescent labeling reagents, enhancing detection sensitivity in various biological applications (Hirano et al., 2004).

Self-Assembled Structures and Nanotechnology

The exploration of self-assembled structures formed by Fmoc modified aliphatic amino acids showcases the compound's significance in nanotechnology and materials science. The ability of various Fmoc-amino acids to form distinct morphologies, such as flower-like and fibres-like structures under different conditions, paves the way for designing novel self-assembled architectures. This versatility in structure formation underlines the potential for controlled manipulation in material science applications, offering a pathway to novel nanotechnology designs (Gour et al., 2021).

Crystallography and Molecular Interaction Studies

The study of noncovalent interactions and supramolecular synthon patterns in the crystal structures of Fmoc-amino acids emphasizes the compound's importance in crystallography and molecular interaction research. The comprehensive analysis of structural, conformational, and energy landscapes provides deep insights into the properties of these compounds, crucial for understanding their behavior in various applications. This research opens new avenues for the design and development of biomaterials, hydrogelators, or therapeutics, underlining the compound's multifaceted role in scientific research (Bojarska et al., 2020).

Properties

IUPAC Name

3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-fluorophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-23-13-16(9-10-17(23)11-12-24(28)29)14-27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,13,22H,11-12,14-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBBDBHMAPCFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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